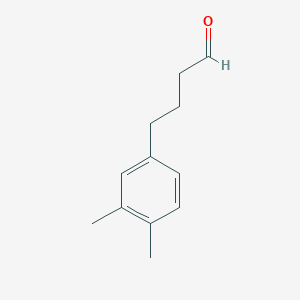
4-(3,4-Dimethylphenyl)butanal
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymerization Catalysts
4-(3,4-Dimethylphenyl)butanal has been explored in the synthesis and structural characterization of new olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes. These catalysts exhibit promising properties for the polymerization of ethene, highlighting the compound's role in developing advanced materials with tailored polymer structures (Schmid et al., 2001).
Photogeneration and Reactivity of Aryl Cations
Research on the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation from aromatic halides like 4-chlorophenol and 4-chloroanisole has provided insights into the mechanism of reductive dehalogenation and arylation. This work demonstrates the potential of derivatives of 4-(3,4-Dimethylphenyl)butanal in photoreactive applications, offering a path to arylated products in medium to good yields (Protti et al., 2004).
Electroluminescent Materials
Investigations into Ir(III) complexes with tunable emissions have revealed their potential for data security protection and the design of smart luminescent materials. This research underscores the versatility of 4-(3,4-Dimethylphenyl)butanal derivatives in creating materials with unique photophysical properties (Song et al., 2016).
Environmental Remediation
Studies on the degradation of 4-chloro-3,5-dimethylphenol by UV and UV/persulfate processes highlight the environmental impact of derivatives of 4-(3,4-Dimethylphenyl)butanal. These processes offer efficient options for removing persistent and potentially toxic compounds from water, contributing to cleaner and safer aquatic environments (Li et al., 2020).
Safety And Hazards
The safety data sheet for similar compounds indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and take precautionary measures against static discharges .
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQWIOUGNJXDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)butanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)











